molecular formula C8H11NO2 B13669563 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)-

2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)-

Cat. No.: B13669563
M. Wt: 153.18 g/mol
InChI Key: BLDHLAVLSYSUIO-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- is a heterocyclic organic compound with a pyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by reacting 3-acetylpyridine with isopropanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(2-hydroxypropan-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO2/c1-8(2,11)6-4-3-5-9-7(6)10/h3-5,11H,1-2H3,(H,9,10)

InChI Key

BLDHLAVLSYSUIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CNC1=O)O

Origin of Product

United States

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